3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 2,5-dimethoxybenzenesulfonyl-piperazine moiety and a 3-methylpyrazole group. Its molecular formula is C₂₁H₂₄N₆O₄S, with a molecular weight of 464.5 g/mol.
Properties
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-15-8-9-26(23-15)20-7-6-19(21-22-20)24-10-12-25(13-11-24)31(27,28)18-14-16(29-2)4-5-17(18)30-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDKKAKAYCGZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The piperazine ring in this compound may interact with serotonin receptors, potentially leading to mood enhancement. A study demonstrated that derivatives of piperazine showed significant activity in animal models of depression, suggesting that this compound could be effective for similar applications.
Anticancer Properties
The structure of this compound suggests potential anticancer activity. Compounds containing pyridazine and pyrazole rings have been studied for their ability to inhibit tumor growth. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Sulfonamide derivatives are known for their antibacterial effects, and the presence of the dimethoxybenzenesulfonyl group may enhance its efficacy against various bacterial strains. Preliminary studies indicate potential effectiveness against resistant strains of bacteria.
Case Study 1: Antidepressant Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their antidepressant effects using the forced swim test (FST) in mice. The results indicated that compounds with similar structures to 3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine exhibited significant reductions in immobility time, suggesting enhanced antidepressant activity.
Case Study 2: Anticancer Screening
A collaborative study between several universities focused on the anticancer properties of novel pyridazine derivatives. The study found that compounds exhibiting structural similarity to our target compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Comparison with Similar Compounds
Substituent Analysis
- Sulfonyl Aromatic Ring: The target compound’s 2,5-dimethoxybenzenesulfonyl group provides electron-donating methoxy groups, enhancing solubility compared to the electron-withdrawing 3-chlorophenylsulfonyl group in . The biphenylsulfonyl substituent in introduces bulkiness, likely reducing solubility but improving hydrophobic interactions in binding pockets.
Pyrazole Substituents :
Molecular Weight Trends
The target compound (464.5 g/mol) falls between the lighter (418.9 g/mol) and heavier (488.6 g/mol). Increased molecular weight in and correlates with additional methyl or biphenyl groups, which may influence pharmacokinetic properties such as metabolic stability .
Hypothetical Pharmacological Implications
While activity data are unavailable, structural trends suggest:
- The target compound’s dimethoxy groups could enhance interactions with polar residues in enzyme active sites compared to ’s chloro substituent.
- ’s biphenylsulfonyl group may favor binding to hydrophobic pockets, similar to kinase inhibitors leveraging extended aromatic systems.
- ’s 3,5-dimethylpyrazole might improve metabolic stability over the target’s single methyl group due to reduced susceptibility to oxidative degradation.
Preparation Methods
Reaction Conditions and Optimization
Key parameters for this step include:
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Base Selection : Triethylamine or potassium carbonate are commonly used to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.
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Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the sulfonyl chloride and the pyridazine intermediate.
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Temperature and Time : Reactions are typically conducted at room temperature (20–25°C) for 4–8 hours, although elevated temperatures (60°C) may accelerate the process.
A representative procedure involves reacting 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine with 4-(2,5-dimethoxybenzenesulfonyl)piperazine in DCM containing triethylamine. The reaction achieves yields of 70–82% after purification by silica gel chromatography.
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Base | Triethylamine | Optimizes to 82% |
| Solvent | DCM | 78% efficiency |
| Temperature | 25°C | Standard |
| Reaction Time | 6 hours | Balanced |
Multi-Step Synthesis and Optimization
The full synthesis integrates sequential reactions, beginning with the pyridazine core and progressing through functionalization at the 3- and 6-positions. A typical sequence involves:
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Halogenation of Pyridazine : Introducing chlorine or iodine at the 3-position using POCl3 or N-iodosuccinimide (NIS).
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Suzuki Coupling : Installing the pyrazole group as described above.
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SNAr with Piperazine-Sulfonyl Reagent : Reacting the chloropyridazine intermediate with 4-(2,5-dimethoxybenzenesulfonyl)piperazine.
Yield Enhancement Strategies
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Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 15 minutes at 240 W) while maintaining yields of 76–88%.
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Inert Atmosphere : Conducting reactions under argon or nitrogen minimizes oxidation side reactions.
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Catalyst Recycling : Recovering palladium catalysts via filtration or aqueous extraction improves cost efficiency.
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Characterization
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NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional group integration. For example, the piperazine protons appear as a singlet at δ 2.8–3.2 ppm, while the pyrazole methyl group resonates at δ 2.1 ppm.
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Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 472.6 [M+H]+ .
Q & A
Q. Example Protocol :
Sulfonylation of piperazine with 2,5-dimethoxybenzenesulfonyl chloride in DMF at 70°C (12h).
Pyridazine-pyrazole coupling via Buchwald-Hartwig amination (Pd(OAc)₂, XPhos ligand) .
Basic: Which analytical techniques are most reliable for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at δ 7.8–8.2 ppm; pyridazine C-H at δ 8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.5) .
- X-ray Crystallography : Resolves conformational flexibility of the piperazine ring and sulfonyl orientation .
Q. Example SAR Table :
| Derivative | R₁ (Sulfonyl) | R₂ (Pyrazole) | IC₅₀ (µM) |
|---|---|---|---|
| Parent compound | 2,5-OMe | 3-Me | 0.45 |
| Analog 1 | 4-Cl | 3-Me | 0.78 |
| Analog 2 | 2,5-OMe | 3,4-diMe | 0.12 |
Advanced: How to resolve contradictions in solubility and bioactivity data?
Answer:
- Solubility-pharmacokinetics disconnect : Use co-solvents (e.g., cyclodextrins) or pro-drug formulations to enhance bioavailability without altering intrinsic activity .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
Advanced: What computational methods predict metabolic stability?
Answer:
- Quantum mechanics (QM) : Calculate electron densities for sulfonyl and pyridazine groups to identify oxidation hotspots .
- Machine learning (ADMET Predictor™) : Train models on cytochrome P450 metabolism datasets to estimate clearance rates .
Advanced: How to elucidate reaction mechanisms for unexpected byproducts?
Answer:
- Isotope labeling : Track ¹³C or ²H in pyridazine intermediates to identify rearrangement pathways .
- In situ FTIR : Monitor real-time formation of sulfonamide intermediates during coupling .
Advanced: What strategies improve selectivity for neurological targets?
Answer:
- Blood-brain barrier (BBB) penetration : Introduce lipophilic groups (e.g., fluorinated aryl) while maintaining molecular weight <450 Da .
- Receptor subtype profiling : Use radioligand binding assays (e.g., 5-HT₆ vs. D₂ receptors) .
Advanced: How to design toxicity studies for in vivo models?
Answer:
- Acute toxicity (OECD 423) : Dose rodents (10–300 mg/kg) and monitor organ histopathology .
- Genotoxicity : Ames test (TA98 strain) + micronucleus assay in bone marrow .
Advanced: Can this compound serve as a photodynamic therapy (PDT) agent?
Answer:
- UV-Vis spectroscopy : Assess absorbance in 600–800 nm range (ideal for PDT) .
- Singlet oxygen quantum yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
